

Check Availability & Pricing

# Technical Guide: Isotetrandrine N-2'-oxide (CAS 70191-83-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Isotetrandrine N-2'-oxide is a derivative of the natural bisbenzylisoquinoline alkaloid, Isotetrandrine.[1][2][3] Bisbenzylisoquinoline alkaloids are a well-documented class of natural products known for a wide range of pharmacological activities.[4][5] Isotetrandrine itself is isolated from plants such as Stephania tetrandra S. Moore.[3] While direct research on Isotetrandrine N-2'-oxide is limited, this guide provides a comprehensive overview of the known properties and biological activities of its parent compound, Isotetrandrine, and the broader class of bisbenzylisoquinoline N-oxides. This information serves as a foundational resource for initiating research and development efforts on Isotetrandrine N-2'-oxide.

The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and biological activity.[6][7][8] Therefore, the data presented for Isotetrandrine should be considered a starting point for the investigation of its N-oxide derivative.

# **Chemical and Physical Properties**

A summary of the available chemical and physical data for Isotetrandrine N-2'-oxide is presented in Table 1.

Table 1: Physicochemical Properties of Isotetrandrine N-2'-oxide



| Property             | Value                                                        | Source    |
|----------------------|--------------------------------------------------------------|-----------|
| CAS Number           | 70191-83-2                                                   | [1][2][3] |
| Molecular Formula    | C38H42N2O7                                                   | [3][9]    |
| Molecular Weight     | 638.75 g/mol                                                 | [9]       |
| Compound Type        | Alkaloid, Phenol                                             | [1][3]    |
| Physical Description | Powder                                                       | [3]       |
| Source               | The roots of Stephania tetrandra S.Moore                     | [3]       |
| Solubility           | Chloroform, Dichloromethane,<br>Ethyl Acetate, DMSO, Acetone | [3]       |

# Potential Pharmacological Activities (Based on Parent Compound and Class)

Due to the scarcity of specific research on Isotetrandrine N-2'-oxide, this section details the established pharmacological activities of its parent compound, Isotetrandrine, and the general properties of bisbenzylisoquinoline alkaloids. It is hypothesized that Isotetrandrine N-2'-oxide may exhibit similar, albeit potentially modulated, activities.

## **Anti-inflammatory and Antioxidant Effects**

Bisbenzylisoquinoline alkaloids are recognized for their anti-inflammatory properties.[10] Studies on Isotetrandrine have demonstrated its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[10]

Furthermore, Isotetrandrine has been shown to possess significant antioxidative properties. Research indicates that it can protect against oxidative stress by upregulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This effect is mediated through the activation of the Nrf2 signaling pathway.

### **Cardiovascular Effects**



The parent compound, Tetrandrine (an isomer of Isotetrandrine), is known for its calcium channel blocking activity.[11] Research comparing Tetrandrine and Isotetrandrine has shown that both compounds interact with alpha1-adrenoceptors and inhibit calcium influx, with Tetrandrine being more potent. This suggests that Isotetrandrine and its derivatives may have applications in cardiovascular research.

## **Antitumor Activity**

Derivatives of the related compound Tetrandrine have been synthesized and evaluated for their anti-tumor activities, with some showing promising cytotoxicity against cancer cell lines.[12] This suggests that modifications of the bisbenzylisoquinoline scaffold, such as N-oxidation, could be a viable strategy for developing novel anticancer agents.

# **Quantitative Data (for Isotetrandrine)**

The following tables summarize key quantitative data from studies on Isotetrandrine. These values provide a benchmark for designing and interpreting experiments with Isotetrandrine N-2'-oxide.

Table 2: Interaction of Isotetrandrine with Alpha1-Adrenoceptors

| Parameter                                                                       | Value (μM) |
|---------------------------------------------------------------------------------|------------|
| Ki (inhibition constant) for [3H]prazosin binding                               | 1.6 ± 0.4  |
| IC <sub>50</sub> for Noradrenaline-induced contraction (Ca <sup>2+</sup> -free) | 174.9      |
| IC <sub>50</sub> for Spontaneous contraction (extracellular Ca <sup>2+</sup> )  | 19.6       |
| IC₅o for Refilling of intracellular Ca²+ stores                                 | 14.9       |

Table 3: In-vitro Metabolism of Isotetrandrine in Rat Hepatic S9 Fraction



| Metabolite                 | Percentage of Sample |
|----------------------------|----------------------|
| Unchanged Isotetrandrine   | ~63%                 |
| N-desmethyl isotetrandrine | ~16%                 |
| hydroxy-isotetrandrine     | ~6%                  |
| oxo-isotetrandrine         | ~7%                  |
| oxo-hydroxy-isotetrandrine | ~7%                  |

Data from in-vitro metabolism studies of isotetrandrine in rat hepatic S9 fraction.[13][14]

# Experimental Protocols (Adapted for Isotetrandrine N-2'-oxide Research)

The following are detailed methodologies from studies on Isotetrandrine, which can be adapted for the investigation of Isotetrandrine N-2'-oxide.

# **Assessment of Antioxidant Activity**

Objective: To determine the protective effect of Isotetrandrine N-2'-oxide against oxidative stress in a cellular model.

Cell Line: Human hepatoma G2 (HepG2) cells.

#### Protocol:

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cytotoxicity Assay (MTT Assay):
  - Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
  - Treat cells with varying concentrations of Isotetrandrine N-2'-oxide (e.g., 1-100 μM) for 24 hours.



- Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Measurement of Reactive Oxygen Species (ROS):
  - Pre-treat cells with Isotetrandrine N-2'-oxide for a specified time (e.g., 6 hours).
  - Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (t-BHP).
  - Load the cells with 10 μM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.
  - Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- Western Blot Analysis for Nrf2 and HO-1:
  - Treat cells with Isotetrandrine N-2'-oxide for various time points.
  - Lyse the cells and determine protein concentration using a BCA protein assay.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by HRPconjugated secondary antibodies.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## **Evaluation of Alpha1-Adrenoceptor Binding**

Objective: To determine the binding affinity of Isotetrandrine N-2'-oxide to alpha1-adrenoceptors.

Tissue Preparation: Rat cerebral cortical membranes.



#### Protocol:

- Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
- · Binding Assay:
  - Incubate the membrane preparation with the radioligand [<sup>3</sup>H]prazosin (a specific alpha1adrenoceptor antagonist) and varying concentrations of Isotetrandrine N-2'-oxide in a final volume of 250 μL.
  - Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
  - After incubation (e.g., 30 minutes at 25°C), terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by liquid scintillation counting.
- Data Analysis: Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

# Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for the parent compound, Isotetrandrine, and a general experimental workflow for its investigation. These can serve as a guide for studying Isotetrandrine N-2'-oxide.





Click to download full resolution via product page

Caption: Nrf2/HO-1 signaling pathway activated by Isotetrandrine.



Click to download full resolution via product page

Caption: General experimental workflow for investigating Isotetrandrine N-2'-oxide.

## **Conclusion and Future Directions**



Isotetrandrine N-2'-oxide represents an under-investigated derivative of a pharmacologically active natural product. Based on the known activities of its parent compound, Isotetrandrine, and the general effects of N-oxidation, it is plausible that Isotetrandrine N-2'-oxide possesses valuable anti-inflammatory, antioxidant, and potentially other biological activities.

#### Future research should focus on:

- Chemical Synthesis and Characterization: Development of a robust synthetic route for Isotetrandrine N-2'-oxide and thorough characterization of its physicochemical properties.
- In-vitro Biological Evaluation: A comprehensive screening of its activity in various disease models, directly comparing its potency and efficacy to Isotetrandrine.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Isotetrandrine N-2'-oxide.
- Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

This technical guide provides a solid foundation for initiating these research endeavors, leveraging the existing knowledge on related compounds to accelerate the exploration of Isotetrandrine N-2'-oxide's therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Insights on exploring the therapeutic potential and structural modification of Tetrandrine PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]



- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Heterocyclic N-Oxides An Emerging Class of Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isotetrandrine N-2'-oxide Natural Product Crysdot [crysdotllc.com]
- 10. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of tetrandrine and its therapeutic use in digestive diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel tetrandrine derivatives as potential anti-tumor agents against human hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Isotetrandrine N-2'-oxide (CAS 70191-83-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588266#cas-number-70191-83-2-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com